molecular formula C35H34N2O10 B5013078 3,3'-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) CAS No. 5477-47-4

3,3'-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid)

Cat. No.: B5013078
CAS No.: 5477-47-4
M. Wt: 642.6 g/mol
InChI Key: MWAJIGSQIXOQOC-UHFFFAOYSA-N
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Description

3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) is a complex organic compound with a molecular formula of C33H30N2O8. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethoxyphenylacetic acid with 6-amino-3,3’-methanediylbisbenzoic acid under specific reaction conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogens or other substituents can be introduced using reagents like halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Halogenated aromatic compounds, substituted aromatic compounds

Scientific Research Applications

3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,3’-methanediylbis(6-{[(3-methylphenoxy)acetyl]amino}benzoic acid)
  • 5-{[(3,4-dimethoxyphenyl)acetyl]amino}isophthalic acid
  • (3,4-dimethoxyphenyl)acetyl chloride

Uniqueness

3,3’-methanediylbis(6-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoic acid) stands out due to its specific combination of functional groups and aromatic rings, which confer unique chemical properties and reactivity. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable tool in scientific research and industrial applications.

Properties

IUPAC Name

5-[[3-carboxy-4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N2O10/c1-44-28-11-7-22(16-30(28)46-3)18-32(38)36-26-9-5-20(14-24(26)34(40)41)13-21-6-10-27(25(15-21)35(42)43)37-33(39)19-23-8-12-29(45-2)31(17-23)47-4/h5-12,14-17H,13,18-19H2,1-4H3,(H,36,38)(H,37,39)(H,40,41)(H,42,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWAJIGSQIXOQOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC)C(=O)O)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385904
Record name STK060085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

642.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5477-47-4
Record name STK060085
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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